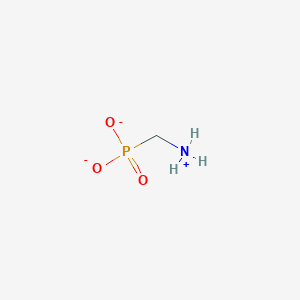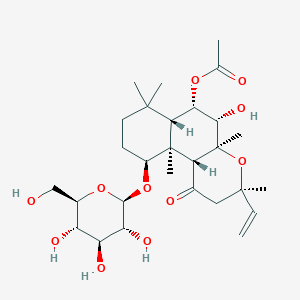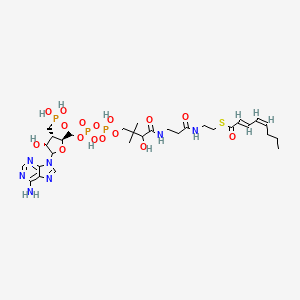
1-Docosanoyl-2-tetradecanoyl-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-docosanoyl-2-tetradecanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 36:0 in which the acyl groups specified at positions 1 and 2 are docosanoyl and tetradecanoyl respectively. It is a phosphatidylcholine 36:0 and a tetradecanoate ester. It derives from a docosanoic acid.
Applications De Recherche Scientifique
Lipid Analysis Techniques
1-Docosanoyl-2-tetradecanoyl-sn-glycero-3-phosphocholine, as a phospholipid, is subject to analysis using high-performance liquid chromatography and fast atom bombardment mass spectrometry. These techniques allow for the identification and characterization of unusual phospholipid species in marine sponges, contributing to our understanding of lipid biochemistry in marine organisms (Dasgupta et al., 1987).
Membrane Biophysics
The phase behavior of lipid mixtures containing variants of this phospholipid is studied to understand membrane dynamics. Differential scanning calorimetry and monolayer techniques reveal insights into lipid phase separations in membranes, impacting our understanding of membrane structure and function (Dumaual et al., 2000).
Lipid Bilayer Properties
Comparative studies on phospholipids containing docosahexaenoic acid provide valuable insights into the properties of lipid monolayers and bilayers. This research contributes to a deeper understanding of membrane fluidity, permeability, and interaction with cholesterol (Zerouga et al., 1995).
Lipid-Mediated Signaling
Research into the interaction of phospholipids with lipases enhances our understanding of lipid-mediated signaling in cells. Studies on phase separation and its relationship to enzyme regulation provide insights into cellular processes (Smaby et al., 1994).
Membrane Hydration and Molecular Order
Infrared linear dichroism and X-ray measurements are used to study the impact of unsaturated lipid chains on membrane dimensions, molecular order, and hydration. This research is crucial for understanding the physical properties of cell membranes (Binder & Gawrisch, 2001).
Membrane Structure and Protein Function
Neutron diffraction studies of polyunsaturated lipid bilayers provide insights into the structure of membranes and their impact on protein functions, such as those of integral receptor proteins like rhodopsin (Mihailescu & Gawrisch, 2006).
Propriétés
Nom du produit |
1-Docosanoyl-2-tetradecanoyl-sn-glycero-3-phosphocholine |
|---|---|
Formule moléculaire |
C44H88NO8P |
Poids moléculaire |
790.1 g/mol |
Nom IUPAC |
[(2R)-3-docosanoyloxy-2-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-26-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1 |
Clé InChI |
JFNNIQMJYCUZKY-HUESYALOSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Tert-butyl-6-methyl-3-(1-naphthalenylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1262770.png)


![3alpha-[[[(3abeta,6abeta)-Hexahydro-3alpha-fluoro-5alpha-hydroxy-4beta-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonenyl]-2H-cyclopenta[b]furan]-2-ylidene]methyl]cyclobutane-1beta-carboxylic acid sodium salt](/img/structure/B1262775.png)
![sodium;3-[2-[[(1R,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoate](/img/structure/B1262776.png)
![N-phenylcarbamic acid [(2R,3R,4S,5R,6S)-5-[anilino(oxo)methoxy]-2-(hydroxymethyl)-6-methoxy-3-[oxo-[4-(trifluoromethyl)anilino]methoxy]-4-oxanyl] ester](/img/structure/B1262779.png)



